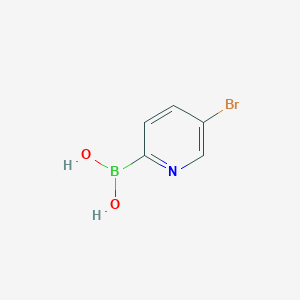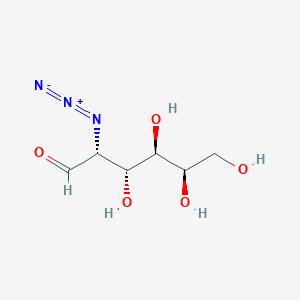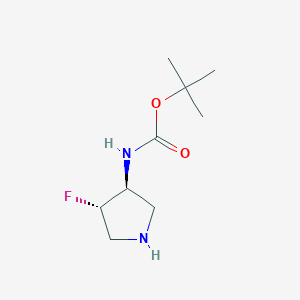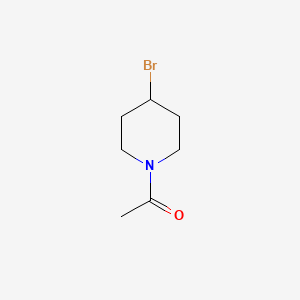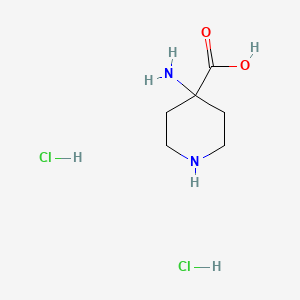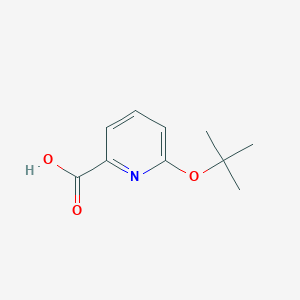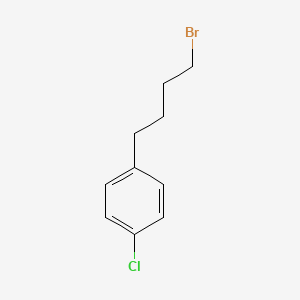
8-Bromoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoquinolin-6-ol is a brominated hydroxyquinoline compound that has been studied for various applications, including its use as a photolabile protecting group for carboxylic acids . The presence of the bromine atom and the hydroxyl group on the quinoline ring structure allows for specific chemical reactions and imparts unique physical and chemical properties to the molecule.
Synthesis Analysis
The synthesis of brominated quinolines can be achieved through different synthetic routes. For instance, 6-bromoquinoline derivatives have been synthesized using the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Another study reported the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which crystallizes in the triclinic system, indicating the versatility of brominated quinolines in forming various derivatives . Additionally, the Friedländer approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating the potential for creating complex molecules with brominated quinolines as building blocks .
Molecular Structure Analysis
The molecular structure of brominated quinolines has been characterized using various techniques. X-ray diffraction studies have been conducted on 8-hydroxyquinolinium bromide and its monohydrate, revealing the presence of hydrogen bonds and the conformational preferences of the hydroxyl group . Similarly, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been determined, showing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions .
Chemical Reactions Analysis
Brominated quinolines participate in a range of chemical reactions. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with nucleophilic reagents such as water, alcohols, ammonia, and amines to yield various substituted quinazoline diones . The regiochemistry of nucleophilic substitution reactions of brominated quinolines has also been studied, revealing unusual regioselectivity in the amination of 6- and 7-bromo-2-methylquinoline-5,8-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines are influenced by their molecular structure. The photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) has been shown to possess greater single-photon quantum efficiency than other caging groups and is sensitive to multiphoton-induced photolysis, making it useful for biological applications . The crystal packing and intermolecular interactions of these compounds, as analyzed through Hirshfeld surfaces and fingerprint plots, contribute to their stability and potential for forming solid-state materials .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals : As a derivative of quinoline, “8-Bromoquinolin-6-ol” could potentially be used in the development of new drugs. Quinoline and its derivatives are known to have antimicrobial, anticancer, and antifungal effects .
-
Materials Science : Quinoline derivatives are often used in the synthesis of dyes and in the rubber industry . “8-Bromoquinolin-6-ol” could potentially be used in these areas as well.
-
Nanotechnology : Quinoline derivatives have been used in the development of quantum dots and other nanoscale materials . “8-Bromoquinolin-6-ol” could potentially be used in similar applications.
While specific applications of “8-Bromoquinolin-6-ol” are not readily available, it is a chemical compound with promising applications in various fields. Here are some potential fields of application:
-
Pharmaceuticals : As a derivative of quinoline, “8-Bromoquinolin-6-ol” could potentially be used in the development of new drugs. Quinoline and its derivatives are known to have antimicrobial, anticancer, and antifungal effects .
-
Materials Science : Quinoline derivatives are often used in the synthesis of dyes and in the rubber industry . “8-Bromoquinolin-6-ol” could potentially be used in these areas as well.
-
Nanotechnology : Quinoline derivatives have been used in the development of quantum dots and other nanoscale materials . “8-Bromoquinolin-6-ol” could potentially be used in similar applications.
Safety And Hazards
8-Bromoquinolin-6-ol is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and skin thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 8-Bromoquinolin-6-ol are not mentioned in the search results, it’s worth noting that compounds containing the 8-HQ moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Eigenschaften
IUPAC Name |
8-bromoquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGTDGDSRRYHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

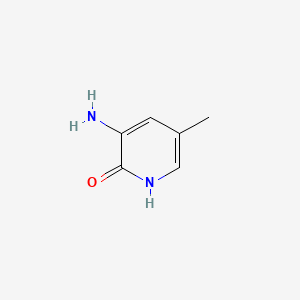
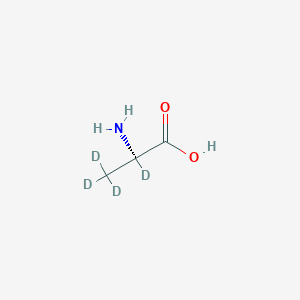

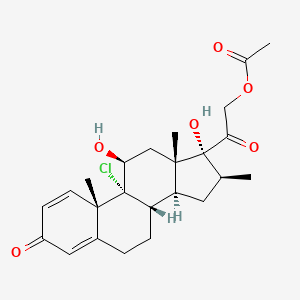
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)
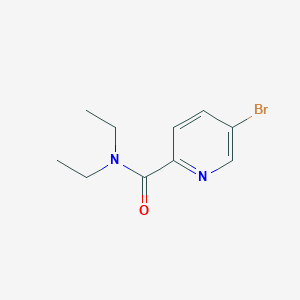
![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)
